[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone
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Overview
Description
[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a morpholine moiety, and a pyrazine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, catalysts such as Cu(acac)2 or Fe(acac)3, and various solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reaction systems to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: [(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations under ambient conditions.
Reduction: Organolithium reagents in the presence of catalysts like Cu(acac)2 or Fe(acac)3.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Quaternary ammonium cations.
Reduction: Acetylene derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism by which [(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to conformational changes and subsequent activation or inhibition of biological pathways . These interactions can result in various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness: [(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone stands out due to its complex structure, which combines multiple functional groups and rings
Properties
IUPAC Name |
[(3R,5S)-5-(morpholine-4-carbonyl)piperidin-3-yl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O3/c26-18(24-5-3-23(4-6-24)17-14-20-1-2-22-17)15-11-16(13-21-12-15)19(27)25-7-9-28-10-8-25/h1-2,14-16,21H,3-13H2/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUADFOFBUXNMR-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3CC(CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)[C@@H]3C[C@@H](CNC3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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